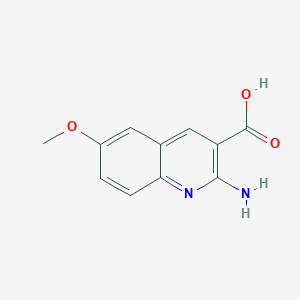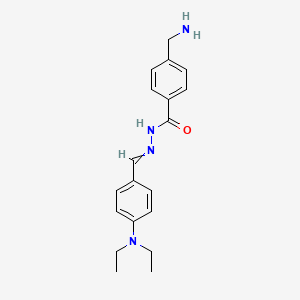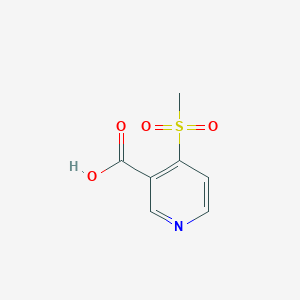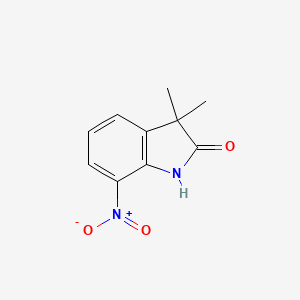
3,3-Dimethyl-7-nitroindolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-7-nitroindolin-2-one typically involves the nitration of 3,3-dimethylindolin-2-one. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents . The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 7-position of the indolin-2-one ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .
化学反応の分析
Types of Reactions
3,3-Dimethyl-7-nitroindolin-2-one can undergo various chemical reactions, including:
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, or other catalytic hydrogenation methods.
Nitrating Agents: Concentrated nitric acid and sulfuric acid for the initial synthesis.
Major Products Formed
Reduction Product: 3,3-Dimethyl-7-aminoindolin-2-one.
Substitution Products: Various substituted indolin-2-one derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its biological activities, including potential antitumor properties.
Medicine: Explored for its potential use in drug development, particularly in designing antitumor agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3,3-Dimethyl-7-nitroindolin-2-one involves its interaction with specific molecular targets. For instance, its derivatives have been shown to inhibit protein tyrosine kinases, which play a crucial role in cell signaling pathways related to cell growth, differentiation, and apoptosis . The nitro group can also undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components .
類似化合物との比較
Similar Compounds
3,5-Substituted Indolin-2-one Derivatives: These compounds share a similar core structure but differ in the substitution pattern, leading to variations in their biological activities.
Indole Derivatives: Compounds like indole-3-acetic acid and other indole-based molecules have diverse biological activities and are used in various applications.
Uniqueness
3,3-Dimethyl-7-nitroindolin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its nitro group at the 7-position and the dimethyl groups at the 3-position make it a valuable intermediate for synthesizing more complex molecules with potential therapeutic applications .
特性
分子式 |
C10H10N2O3 |
|---|---|
分子量 |
206.20 g/mol |
IUPAC名 |
3,3-dimethyl-7-nitro-1H-indol-2-one |
InChI |
InChI=1S/C10H10N2O3/c1-10(2)6-4-3-5-7(12(14)15)8(6)11-9(10)13/h3-5H,1-2H3,(H,11,13) |
InChIキー |
MSDXBNHLHVWWJS-UHFFFAOYSA-N |
正規SMILES |
CC1(C2=C(C(=CC=C2)[N+](=O)[O-])NC1=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S,4S)-1-[(tert-butoxy)carbonyl]-4-[(furan-2-yl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13658519.png)
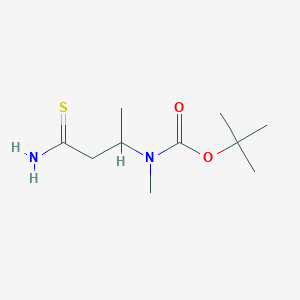
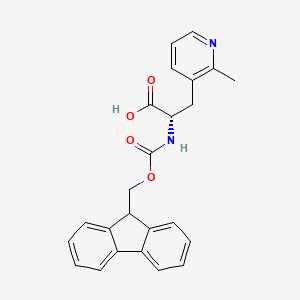
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole-2-carbonitrile](/img/structure/B13658526.png)


![(R)-N-((S)-[1,1'-Biphenyl]-4-yl(5-(diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)methyl)-2-methylpropane-2-sulfinamide](/img/structure/B13658543.png)
![6-Fluoro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B13658551.png)
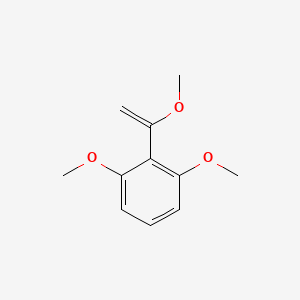
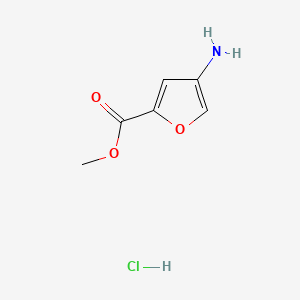
![3-[[(8|A,9S)-6'-methoxycinchonan-9-yl]amino]-4-[[4-(trifluoromethyl)phenyl]amino]-3-cyclobutene-1,2-dione](/img/structure/B13658571.png)
